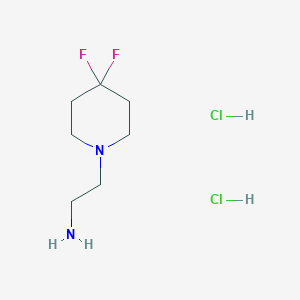

2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride

描述

2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine dihydrochloride (molecular formula: C₇H₁₆Cl₂F₂N₂, molecular weight: 237.12) is a dihydrochloride salt featuring a piperidine ring substituted with two fluorine atoms at the 4-position and an ethylamine side chain. It is characterized by a CAS purity of 95% and is used as a building block in medicinal chemistry, particularly for synthesizing compounds targeting central nervous system (CNS) receptors or enzymes due to its structural flexibility and fluorine-enhanced stability .

属性

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2.2ClH/c8-7(9)1-4-11(5-2-7)6-3-10;;/h1-6,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZZEVXZXRVHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609345-55-2 | |

| Record name | 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4,4-difluoropiperidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide. The product is then purified through chromatography to obtain the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemistry

2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo oxidation, reduction, and nucleophilic substitution reactions makes it a versatile building block in organic chemistry.

Biology

The compound is being studied for its interactions with biological systems. Research indicates that it can modulate enzyme activity and receptor interactions, which is crucial for understanding its biological effects. Notably, it has potential applications in neuropharmacology due to its structural similarities to known neuroactive compounds .

Medicine

Ongoing research is investigating the therapeutic potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that it may act as an acetylcholinesterase inhibitor, enhancing cholinergic transmission and potentially alleviating cognitive deficits .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of tailored products in various sectors, including pharmaceuticals and agrochemicals .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Key Research Findings

Fluorine Impact: The 4,4-difluoropiperidine group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated piperidines (e.g., Compound 19 in ) .

Side Chain Flexibility : The ethylamine moiety allows for versatile interactions with biological targets, unlike rigid analogs like pyrimidine derivatives .

常见问题

Basic: What is the molecular structure and key physicochemical properties of 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride?

The compound has a molecular formula of C₇H₁₆Cl₂F₂N₂ and a molecular weight of 237.12 g/mol . Its structure features a piperidine ring substituted with two fluorine atoms at the 4,4-positions, linked to an ethylamine chain. The dihydrochloride salt form enhances aqueous solubility and stability, critical for biological assays . Key properties include:

- Solubility : Highly soluble in water due to the dihydrochloride salt.

- Stability : Stable under standard laboratory conditions (room temperature, dry environment).

Basic: What are common synthetic routes for preparing this compound?

Synthesis typically involves:

Alkylation : Reacting 4,4-difluoropiperidine with a bromoethylamine derivative.

Salt Formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt.

- Key steps include optimizing reaction time, temperature, and stoichiometry. Catalysts like triethylamine may improve yield .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Monitoring : Employ TLC or HPLC to track intermediate formation and minimize side products.

- Purification : Utilize recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane) for high-purity isolation .

Advanced: What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Identify proton environments (e.g., piperidine CH₂ groups at δ 1.5–2.5 ppm).

- ¹⁹F NMR : Confirm fluorine substitution (δ -100 to -150 ppm).

- HPLC : Assess purity (>95%) using a C18 column and UV detection (λ = 254 nm).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 237.12 .

Advanced: How does the difluoropiperidin moiety influence the compound’s biological activity?

The 4,4-difluoropiperidine group enhances:

- Lipophilicity : Improves blood-brain barrier penetration, relevant for CNS-targeted studies.

- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism.

- Receptor Binding : Electronegative fluorine atoms may form hydrogen bonds with target proteins (e.g., GPCRs or kinases) .

Advanced: How to address discrepancies in biological activity data across studies?

Contradictions may arise from:

- Purity Variability : Validate compound purity via HPLC before assays.

- Enantiomeric Excess : Confirm stereochemical homogeneity using chiral chromatography.

- Assay Conditions : Standardize buffer pH, temperature, and cell lines to minimize variability .

Advanced: What in vitro and in vivo models are suitable for studying its pharmacokinetics?

- In Vitro :

- Microsomal Stability Assays : Use liver microsomes to predict metabolic clearance.

- Plasma Protein Binding : Equilibrium dialysis to assess free fraction.

- In Vivo :

- Rodent Models : Administer intravenously (IV) or orally (PO) to determine bioavailability and half-life. Monitor plasma levels via LC-MS/MS .

Basic: What safety precautions are necessary when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。